molecular formula C11H13N3 B13204762 N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine

N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13204762
M. Wt: 187.24 g/mol
InChI Key: FLCSOXKTKDSAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine is an organic compound with a molecular formula of C11H13N3. This compound is characterized by the presence of a pyrazole ring substituted with an amine group and a 2,6-dimethylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethylaniline with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 2,6-dimethylphenylhydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the temperature is maintained between 80-120°C to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Solvents like ethanol or methanol are commonly used to dissolve the reactants, and the reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its analgesic and antipyretic effects.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The compound’s ability to interact with cellular receptors and enzymes makes it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another compound with a similar phenyl group but different functional groups, used in pharmaceuticals.

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: Known for its use in the synthesis of local anesthetics like lidocaine.

Uniqueness

N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties. Unlike its analogs, it offers a combination of stability and reactivity that makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-8-4-3-5-9(2)11(8)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13)

InChI Key

FLCSOXKTKDSAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.